molecular formula C25H17ClN2O5 B12052699 2-(3-Nitrophenyl)-2-oxoethyl 6-chloro-2-(p-tolyl)quinoline-4-carboxylate CAS No. 355420-64-3

2-(3-Nitrophenyl)-2-oxoethyl 6-chloro-2-(p-tolyl)quinoline-4-carboxylate

Cat. No.: B12052699
CAS No.: 355420-64-3
M. Wt: 460.9 g/mol
InChI Key: GXCBOMIKVVSRLE-UHFFFAOYSA-N
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Description

The compound 2-(3-Nitrophenyl)-2-oxoethyl 6-chloro-2-(p-tolyl)quinoline-4-carboxylate (molecular formula: C₂₆H₁₈ClN₂O₅) is a quinoline-based ester derivative featuring a 3-nitrobenzoyloxyethyl group at the 4-position of the quinoline core. The quinoline scaffold is substituted with a chlorine atom at position 6 and a p-tolyl (4-methylphenyl) group at position 2.

Its synthesis likely involves coupling a substituted phenacyl halide with a thiouracil intermediate under basic conditions, as described in analogous procedures .

Properties

CAS No.

355420-64-3

Molecular Formula

C25H17ClN2O5

Molecular Weight

460.9 g/mol

IUPAC Name

[2-(3-nitrophenyl)-2-oxoethyl] 6-chloro-2-(4-methylphenyl)quinoline-4-carboxylate

InChI

InChI=1S/C25H17ClN2O5/c1-15-5-7-16(8-6-15)23-13-21(20-12-18(26)9-10-22(20)27-23)25(30)33-14-24(29)17-3-2-4-19(11-17)28(31)32/h2-13H,14H2,1H3

InChI Key

GXCBOMIKVVSRLE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)OCC(=O)C4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Nitrophenyl)-2-oxoethyl 6-chloro-2-(p-tolyl)quinoline-4-carboxylate typically involves multi-step organic reactions. One possible route could involve the following steps:

    Nitration: Introduction of a nitro group to a phenyl ring.

    Friedel-Crafts Acylation: Formation of the oxoethyl group.

    Quinoline Formation: Cyclization to form the quinoline ring.

    Chlorination: Introduction of the chloro group.

    Esterification: Formation of the carboxylate ester.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the nitro group or the phenyl ring.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The chloro group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of nitro-quinoline derivatives.

    Reduction: Formation of amino-quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

Biology

    Biological Activity: Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties.

Medicine

    Drug Development: Potential use in the development of new pharmaceuticals targeting various diseases.

Industry

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-Nitrophenyl)-2-oxoethyl 6-chloro-2-(p-tolyl)quinoline-4-carboxylate would depend on its specific biological target. Generally, quinoline derivatives can interact with DNA, enzymes, or receptors, leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

Compound Y511-8558 : 2-(3-Nitrophenyl)-2-oxoethyl 2-(2,4-dichlorophenyl)quinoline-4-carboxylate
  • Molecular Formula : C₂₄H₁₄Cl₂N₂O₅
  • Key Differences : Replaces the p-tolyl group with a 2,4-dichlorophenyl moiety.
CID 1925993 : 2-(3-Nitrophenyl)-2-oxoethyl 3-methyl-2-phenylquinoline-4-carboxylate
  • Molecular Formula : C₂₅H₁₈N₂O₅
  • Key Differences: Features a methyl group at position 3 and a phenyl group at position 2 of the quinoline.
CAS 355411-69-7 : [2-(4-Chloro-3-nitrophenyl)-2-oxoethyl] 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate
  • Key Differences : Substitutes p-tolyl with 4-methoxyphenyl and adds a methyl group at position 4.
  • Properties :
    • The methoxy group increases electron density on the phenyl ring, which may enhance π-π stacking interactions in enzyme binding pockets.
    • Methyl at position 6 could reduce polarity compared to chlorine, affecting solubility .

Physicochemical and Pharmacokinetic Profiles

  • Lipophilicity :
    • Target compound (estimated logP ~6.7): High lipophilicity favors membrane permeability but may limit aqueous solubility .
    • Methoxy-substituted analogs: Lower logP (~5.5–6.0) due to increased polarity .
  • Chlorine at position 6 may slow oxidative metabolism compared to methyl groups .

Biological Activity

2-(3-Nitrophenyl)-2-oxoethyl 6-chloro-2-(p-tolyl)quinoline-4-carboxylate is a complex organic compound notable for its diverse functional groups, including a nitrophenyl moiety, a chloro group, and a quinoline carboxylate structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent. The molecular formula is C25H17ClN2O, with a molecular weight of approximately 460.878 g/mol .

Biological Activity Overview

Preliminary studies indicate that this compound exhibits significant biological activity, with potential interactions with various biological targets. Research has focused on its effectiveness against bacterial strains and its mechanism of action, which may involve binding to specific macromolecules such as proteins and nucleic acids.

Antimicrobial Activity

The compound's antimicrobial properties have been explored through various studies. For instance, derivatives of quinoline compounds have demonstrated substantial activity against mycobacterial species, including Mycobacterium tuberculosis and Mycobacterium kansasii . The structure-activity relationship suggests that modifications to the nitrophenyl and chloro groups can enhance antibacterial efficacy.

Table 1: Antimicrobial Activity of Related Quinoline Compounds

Compound NameTarget OrganismMIC (µg/mL)Reference
N-Cycloheptylquinoline-2-carboxamideM. tuberculosis<0.5
N-(2-phenylethyl)quinoline-2-carboxamideM. kansasii<0.5
2-(3-Nitrophenyl)-2-oxoethyl 6-chloro-2-(p-tolyl)quinoline-4-carboxylateVarious BacteriaTBD

The mechanism by which 2-(3-Nitrophenyl)-2-oxoethyl 6-chloro-2-(p-tolyl)quinoline-4-carboxylate exerts its biological effects is still under investigation. Initial findings suggest that it may inhibit photosynthetic electron transport (PET) in chloroplasts, which could be a pathway for its antimicrobial action .

Interaction Studies

Interaction studies using techniques such as surface plasmon resonance (SPR), fluorescence spectroscopy, and molecular docking simulations are critical for elucidating the binding affinities of this compound with biological macromolecules. These studies are essential for predicting pharmacokinetic properties and understanding the compound's therapeutic potential.

Case Studies

Several case studies have highlighted the effectiveness of quinoline derivatives, including the target compound:

  • Study on Mycobacterial Inhibition : A research team synthesized various quinoline derivatives and tested their activity against M. tuberculosis. The study found that certain modifications significantly increased the compounds' efficacy compared to standard treatments like isoniazid .
  • Photosynthetic Inhibition : Another study evaluated the PET-inhibiting activity of quinoline derivatives in spinach chloroplasts, revealing that some compounds exhibited IC50 values indicating moderate inhibition, suggesting potential herbicidal applications .

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